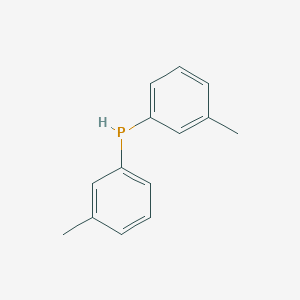

Di-m-tolylphosphine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(3-methylphenyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15P/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKDFRCLXZFDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)PC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Broader Class of Secondary Arylphosphines

Secondary arylphosphines, which are characterized by the presence of a P-H bond and two aryl substituents, are a cornerstone of organophosphorus chemistry. These compounds are not merely synthetic intermediates but also exhibit unique reactivity and coordination properties. The P-H bond in secondary phosphines is a key functional group, allowing for a variety of chemical transformations, including deprotonation to form phosphide (B1233454) anions, oxidation, and addition reactions.

The versatility of secondary arylphosphines is further enhanced by the ability to modify the aryl groups, thereby tuning the steric and electronic properties of the phosphorus center. This adaptability is crucial for their application as ligands in transition metal catalysis, where subtle changes in the ligand architecture can lead to significant differences in catalytic activity and selectivity.

Significance of Tolyl Substituted Phosphines As Ligands and Reagents

Tolyl-substituted phosphines are a prominent family of ligands in coordination chemistry and homogeneous catalysis. The presence of a methyl group on the phenyl ring, as in tolylphosphines, introduces specific steric and electronic effects that can be exploited in catalyst design. The position of the methyl group—ortho, meta, or para—provides a mechanism for fine-tuning the ligand's properties.

For instance, the steric bulk of a phosphine (B1218219) ligand, often quantified by its cone angle, is a critical parameter in determining the coordination number and geometry of the resulting metal complex, which in turn influences the catalytic cycle. Electronically, the methyl group is weakly electron-donating, which can affect the electron density at the phosphorus atom and, consequently, the strength of the metal-phosphorus bond. Tri(m-tolyl)phosphine, a tertiary phosphine related to Di-m-tolylphosphine, is recognized for its utility as an effective ligand in various catalytic processes, particularly in transition metal catalysis, where it can enhance reaction rates and selectivity in organic synthesis. chemimpex.com

Overview of Key Research Domains for Di M Tolylphosphine

Direct Synthesis Routes to this compound (R2PH)

The preparation of secondary phosphines such as this compound can be achieved through several established synthetic routes. These methods often involve the use of highly reactive organometallic reagents or the reduction of a more stable phosphine oxide precursor.

Grignard Reaction-Based Approaches

A primary and versatile method for the formation of carbon-phosphorus bonds is through the use of Grignard reagents. nih.gov The synthesis of this compound can be accomplished by reacting a m-tolyl Grignard reagent (m-tolylmagnesium bromide) with a suitable phosphorus electrophile, such as phosphorus trichloride or a dichlorophosphine. The stoichiometry of the reactants is crucial to favor the formation of the diarylphosphine over mono- or triarylphosphine byproducts. The reaction typically proceeds in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the phosphine products. nih.gov

The general steps involve:

Formation of the m-tolyl Grignard reagent from m-bromotoluene and magnesium metal.

Controlled addition of the phosphorus halide to the Grignard reagent at low temperatures.

A subsequent hydrolysis step to quench the reaction and protonate the phosphide (B1233454) intermediate, yielding this compound.

| Reactant 1 | Reactant 2 | Product | Conditions |

| m-Tolylmagnesium bromide | Phosphorus trichloride | This compound | Anhydrous THF, inert atmosphere |

| m-Tolylmagnesium bromide | Aryl/Alkyldichlorophosphine | This compound | Anhydrous THF, inert atmosphere |

Reduction of this compound Oxide Precursors

An alternative and frequently employed route to this compound involves the reduction of its corresponding phosphine oxide. rsc.org this compound oxide is a stable, crystalline solid that is easier to handle and purify than the air-sensitive phosphine. rsc.org A variety of reducing agents can be employed for this transformation, with silanes, such as trichlorosilane (HSiCl₃) or phenylsilane (PhSiH₃), often being the reagents of choice. These reductions are typically performed in the presence of a base, such as triethylamine or pyridine, and can proceed with either retention or inversion of configuration at the phosphorus center, a critical consideration in the synthesis of chiral phosphines. rsc.org

| Reducing Agent | Conditions | Stereochemistry |

| Trichlorosilane (HSiCl₃) | Triethylamine, Toluene | Inversion |

| Phenylsilane (PhSiH₃) | Toluene, heat | Retention |

| Lithium Aluminium Hydride | THF | Retention |

Alternative Synthetic Pathways for Diarylphosphines

Beyond Grignard-based methods and phosphine oxide reductions, other synthetic strategies exist for the preparation of diarylphosphines. Organolithium reagents can be used in a similar fashion to Grignard reagents for the arylation of phosphorus halides. lew.ro Additionally, metal-catalyzed cross-coupling reactions have emerged as powerful tools for C–P bond formation. beilstein-journals.org For instance, the reaction of an aryl halide (m-bromotoluene) with a source of P-H, like diphenylphosphine (B32561) oxide, in the presence of a palladium or nickel catalyst can form the diarylphosphine oxide, which is then reduced. beilstein-journals.orgepo.org

Synthesis and Transformations of this compound Oxide

This compound oxide serves as a key intermediate in the synthesis of this compound and other related organophosphorus compounds. Its synthesis and subsequent chemical transformations are central to the chemistry of this class of molecules.

Oxidation Pathways for this compound

This compound is susceptible to oxidation, particularly when exposed to atmospheric oxygen. This reaction readily converts the phosphine to the more stable this compound oxide. wikipedia.org For controlled laboratory synthesis, common oxidizing agents such as hydrogen peroxide or air bubbled through a solution of the phosphine are effective. rsc.org The oxidation is typically a clean and high-yielding reaction.

Derivatization Reactions of this compound Oxide

This compound oxide is not merely a precursor to the phosphine; it is also a versatile substrate for further chemical modifications. It can participate in a variety of reactions, including condensations and additions, to generate more complex organophosphorus compounds.

One notable reaction is the Kabachnik–Fields (or phospha-Mannich) reaction, where this compound oxide can react with an amine and an aldehyde (like paraformaldehyde) in a condensation reaction to form α-aminophosphine oxides. beilstein-journals.org These products are valuable as precursors to α-aminophosphine ligands, which find applications in transition metal catalysis. beilstein-journals.org

Furthermore, this compound oxide can undergo Michael addition to activated alkenes. For example, it can be added to coumarins under microwave irradiation, demonstrating its utility in the synthesis of phosphorylated heterocyclic compounds. mdpi.com It can also be a key reactant in C-P cross-coupling reactions for the synthesis of complex molecules, such as substituted indoles. nih.gov

Recent research has also shown that this compound oxide can be involved in direct phosphorylation reactions with heteroarenes under metal-free, oxidative conditions, leading to the formation of heteroarylphosphine oxides. acs.org

Asymmetric Secondary Phosphine Oxide Syntheses

P-stereogenic secondary phosphine oxides (SPOs) are valuable as ligands in asymmetric catalysis and as precursors for other chiral phosphorus compounds. thieme-connect.com Their synthesis has been a focal point of research, aiming to control the stereochemistry at the phosphorus center. thieme-connect.comnsf.gov While numerous strategies exist, including classical resolution and the use of chiral auxiliaries, catalytic methods are of high interest. nsf.gov

One prominent approach involves the nickel-catalyzed asymmetric synthesis of P-stereogenic alkenyl secondary phosphine oxides. nih.govacs.org This method utilizes a primary phosphine oxide and various unactivated alkynes to generate ambiphilic SPOs, which contain both nucleophilic and electrophilic functionalities. nih.gov The process demonstrates high enantioselectivity and tolerance for a wide array of substrates. nih.govacs.org

Table 1: Representative Catalytic System for Asymmetric SPO Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | Nickel Complex |

| Phosphine Source | Tailored Primary Phosphine Oxide |

| Substrate | Unactivated Alkynes |

| Key Feature | High Enantioselectivity and Regioselectivity |

| Product Type | P-Stereogenic Alkenyl Secondary Phosphine Oxides |

This table illustrates a general catalytic approach; specific conditions may vary based on the exact substrates.

Preparation of Related Di-tolylphosphine Derivatives (e.g., Halophosphines, Chalcogenides)

This compound serves as a versatile starting material for a range of derivatives, including halophosphines and chalcogenides, through straightforward synthetic transformations.

Di-tolylchlorophosphines are key intermediates in organophosphorus chemistry. Their synthesis can be achieved through several established routes. One common method involves the reaction of a tolyl-based Grignard reagent with phosphorus trichloride. Alternatively, aryllithium compounds have been shown to be effective reagents for preparing tertiary phosphines and their derivatives. lew.ro

For the para-isomer, di(p-tolyl)chlorophosphine can be synthesized from p-tolyldichlorophosphine, which itself is prepared by refluxing reactants until hydrogen chloride evolution ceases. lew.ro The subsequent reaction with an appropriate organometallic reagent yields the desired di(p-tolyl)chlorophosphine.

Table 2: General Synthesis of Di-p-tolylchlorophosphine

| Precursor 1 | Precursor 2 | Reaction Type | Key Condition |

|---|---|---|---|

| p-Tolyldichlorophosphine | Organometallic Tolyl Reagent | Nucleophilic Substitution | Stoichiometric Control |

The synthesis of phosphine chalcogenides (oxides, sulfides, and selenides) from the parent phosphine is a fundamental transformation. These reactions typically involve the direct addition of a chalcogen atom to the phosphorus center.

The oxidation of a phosphine to its corresponding phosphine oxide is a common process. For the synthesis of phosphine sulfides and selenides, elemental sulfur or selenium are frequently used as the chalcogen source. rsc.org Another approach utilizes tetrabutylammonium chalcogenocyanates as a chalcogen atom source, which has proven effective for a variety of phosphines. jst.go.jp The choice of solvent can be crucial for this transformation, with 1,2-dichloroethane often being effective. jst.go.jp

Table 3: Synthesis of this compound Chalcogenides

| Target Compound | Chalcogen Source | Typical Solvent |

|---|---|---|

| This compound oxide | Oxygen or an oxidizing agent (e.g., H₂O₂) | Varies |

| This compound sulfide | Elemental Sulfur (S₈) or nBu₄NSCN | Toluene or 1,2-dichloroethane |

Structural Elucidation of this compound Metal Complexes

Crystallographic Analysis of Coordination Geometries

The coordination geometries adopted by metal complexes featuring m-tolyl substituted phosphine ligands are diverse, dictated by the metal center, other ligands, and the steric and electronic properties of the phosphine itself. Crystallographic studies have elucidated these geometries, revealing common structural motifs.

Palladium(II) complexes, for instance, often exhibit square-planar coordination environments. A notable example is trans-dichlorobis(tri-m-tolylphosphine)palladium(II), which crystallizes with the palladium atom at the center of an inversion, leading to a trans-square-planar geometry researchgate.net. In this complex, the Pd-P bond lengths are approximately 2.3289 (4) Å, and the Pd-Cl bond lengths are around 2.2897 (4) Å, with P-Pd-Cl angles close to 87.77 (2)° researchgate.net.

In other instances, particularly with transition metals like nickel and palladium, distorted tetrahedral geometries have been observed. For example, a nickel(0) complex incorporating a diphosphine-tethered imine ligand and a PPh₃ coligand displayed a distorted tetrahedral coordination around the nickel center nih.gov. Similarly, palladium(II) complexes involving thiones and tolyl-substituted phosphine ligands have been reported to possess distorted tetrahedral geometries, with angles at the metal center ranging from approximately 93.71° to 127.73° researchgate.net. Silver(I) phosphine complexes, depending on the ligand environment and metal-to-ligand ratio, can adopt various coordination geometries, including tetrahedral, trigonal planar, and linear arrangements nih.gov.

Table 1: Selected Crystallographic Data for Metal Complexes with m-Tolyl Phosphines

| Compound | Metal | Coordination Geometry | Key Bond Lengths (Å) | Key Angles (°) | Reference |

| trans-[PdCl₂(P(m-tolyl)₃)₂] | Pd(II) | Trans-Square-Planar | Pd-P: 2.3289(4); Pd-Cl: 2.2897(4) | P-Pd-Cl: 87.77(2) | researchgate.net |

| [Pd(II) complex with thione and tolyl-phosphine] | Pd(II) | Distorted Tetrahedral | Pd-S: 2.4514(14) to 2.571(3) | Angles: 93.71(7) to 127.73(7) | researchgate.net |

| [Ni(0) complex with diphosphine-imine and PPh₃] | Ni(0) | Distorted Tetrahedral | Ni-P: ~2.18 Å; Ni-N: ~1.96 Å | Not specified | nih.gov |

| [Ag(I) complex with di(p-tolyl)phosphine-containing ligand] (e.g., Ag(pL)) | Ag(I) | Varies (e.g., Cyclic Dimeric Dication) | Not specified | Not specified | nih.gov |

| Di-μ-iodo-tris(tri-m-tolylphosphine)dicopper(I) ([Cu₂I₂(C₂₁H₂₁P)₃]) | Cu(I) | Varies (Bridged) | Cu1-I: avg. 2.5544(1) Å; Cu2-I: avg. 2.750(1) Å; Cu1-P1: not specified | Cu-I-Cu: similar | iucr.org |

Supramolecular Assembly and Polymorphism in Solid-State Structures

The solid-state structures of metal complexes involving m-tolyl substituted phosphines can exhibit intricate supramolecular assemblies and polymorphism. Polymorphism, the ability of a solid material to exist in more than one crystalline form, has been observed in copper(I) complexes.

A notable example is Di-μ-iodo-tris(tri-m-tolylphosphine)dicopper(I), [Cu₂I₂(C₂₁H₂₁P)₃], which exists in different crystalline forms iucr.org. One reported polymorph crystallizes in the triclinic space group P1, with specific unit cell parameters: a = 11.6770 (1) Å, b = 13.5461 (1) Å, c = 19.0630 (3) Å, and angles α = 86.0220 (5)°, β = 86.1216 (5)°, γ = 72.6081 (5)° iucr.org. This form was compared to another polymorph, which had a significantly longer c-axis (24.635 Å) and slightly smaller cell angles. Differences were also observed in the Cu-I bond lengths between these polymorphs, with averaged distances of 2.5544 (1) Å for Cu1-I and 2.750 (1) Å for Cu2-I in one polymorph, contrasted with 2.767 Å and 2.549 Å in the other iucr.org. The dihedral angle between the Cu₁/I₁/I₂ and Cu₂/I₁/I₂ planes was smaller in the newly reported polymorph (3.75 (12)°) compared to the other (8.56°) iucr.org.

Furthermore, ligands containing di(p-tolyl)phosphine moieties have been used to construct silver(I) complexes that form cyclic dimeric dications or one-dimensional coordination polymers, demonstrating supramolecular assembly driven by coordination nih.gov. While not directly featuring this compound as the sole coordinating phosphine, these studies highlight the potential for m-tolyl-substituted phosphine fragments to participate in the formation of extended solid-state architectures.

Solution-Phase Behavior and Dynamics of this compound Metal Complexes

The behavior of m-tolyl substituted phosphine metal complexes in solution is often investigated using spectroscopic techniques, particularly NMR spectroscopy, to understand their dynamic processes and stability.

Palladium complexes featuring phosphine ligands, including the sterically similar tri-o-tolylphosphine, have been studied for their dynamic behavior in solution. Studies on the thermolysis of certain palladium-π-allyl complexes, which can involve phosphine ligands, have provided mechanistic insights into alkene formation oup.com. For instance, complexes bearing tri-o-tolylphosphine were found to be thermally unstable in solution and could not be isolated as analytically pure compounds oup.com. The ratio of butene isomers formed during thermolysis was observed to increase with the bulkiness of the phosphine ligand, suggesting that steric factors play a significant role in the reaction pathways oup.com.

In the case of silver(I) complexes with ligands incorporating di(p-tolyl)phosphine groups, solution studies using IR, variable-temperature multinuclear NMR spectroscopy, and ESI-MS suggest that certain supramolecular structures, such as cyclic dimeric dications, are likely preserved but exhibit dynamic behavior at room temperature nih.gov. Other polymeric structures may extensively dissociate in solution, indicating a dynamic equilibrium between aggregated and dissociated species nih.gov.

Catalytic Applications of Di M Tolylphosphine and Its Derived Ligands

Di-m-tolylphosphine Oxide in Catalytic Asymmetric Transformations

Enantioselective Hydrophosphinylation of Nitrones

This compound oxide has emerged as a valuable nucleophile in the enantioselective hydrophosphinylation of nitrones, a challenging yet important transformation for synthesizing chiral α-hydroxyamino-phosphine oxides. These products are significant building blocks in medicinal chemistry and asymmetric catalysis. Research has shown that a dinuclear zinc catalyst derived from the ProPhenol ligand can effectively catalyze this reaction, accommodating a variety of nitrones and phosphine (B1218219) oxides nih.govrsc.org.

The efficiency and stereoselectivity of this process are notably influenced by the structure of the phosphine oxide substrate, demonstrating the impact of "ligand design" principles on reaction outcomes. This compound oxide, along with di-p-tolylphosphine (B91435) oxide, consistently yields the desired chiral products in good yields and with excellent enantiomeric excess (ee) values nih.govrsc.org. In contrast, di-o-tolylphosphine oxide, due to its steric hindrance, results in lower yields and reduced enantioselectivity nih.govrsc.org. Furthermore, phosphine oxides bearing electron-donating groups on their phenyl rings generally lead to high yields and excellent ee values, whereas those with electron-withdrawing groups exhibit significantly diminished enantioselectivity nih.govrsc.org.

Table 1: Performance of Phosphine Oxides in Enantioselective Hydrophosphinylation of Nitrones

| Phosphine Oxide Substrate | Example Nitrone Substrate | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Notes |

| This compound oxide | Representative | Good | Excellent | High performance observed; electron-donating methyl groups contribute to efficacy. nih.govrsc.org |

| Di-p-tolylphosphine oxide | Representative | Good | Excellent | Comparable performance to this compound oxide. nih.govrsc.org |

| Di-o-tolylphosphine oxide | Representative | ~64 | ~46 | Lower yield and ee due to steric hindrance from ortho-methyl groups. nih.govrsc.org |

| Phenyl phosphine oxide (EWG) | Representative | ~39 | ~31 | Reduced ee when electron-withdrawing groups are present on the phenyl ring. nih.govrsc.org |

| 3,5-Disubstituted Phenyl PO | Representative | 68–90 | 96–97 | High yields and ee values achieved, indicating beneficial substitution patterns. nih.govrsc.org |

| 3,4,5-Trisubstituted Phenyl PO | Representative | 68–90 | 96–97 | High yields and ee values achieved, indicating beneficial substitution patterns. nih.govrsc.org |

Note: "PO" denotes phosphine oxide. Yields and ee values are indicative and may vary based on specific reaction conditions and substrates.

Other Asymmetric Catalytic Processes

Beyond the hydrophosphinylation of nitrones, the direct use of this compound or its derived ligands as chiral auxiliaries or ligands in other distinct asymmetric catalytic processes (such as cross-coupling, hydrogenation, or hydroformylation) was not prominently featured in the provided search results. Studies involving this compound have explored its use in synthesizing diphosphinoboranes, which act as Lewis basic/acidic systems for small molecule activation (e.g., dihydrogen, carbon dioxide, phenyl isocyanate) acs.org. While these systems exhibit interesting reactivity and can be tuned by substituents, their application is primarily in small molecule activation rather than traditional asymmetric catalysis where a chiral phosphine ligand directs stereoselectivity in metal-catalyzed reactions. Other studies mention the incorporation of the this compound oxide moiety into various organic frameworks via photocatalytic or metal-catalyzed C-P bond formations, but these are generally not described as asymmetric catalytic processes where the tolylphosphine derivative acts as a stereodirecting ligand researchgate.netpreprints.orgresearchgate.netmdpi.com.

Mechanistic Investigations of this compound-Mediated Catalysis

Mechanistic studies provide crucial insights into how this compound and its derivatives participate in catalytic cycles, influencing activation, deactivation, and selectivity.

Catalyst Activation and Deactivation Pathways

Mechanistic investigations into the catalytic systems involving the tolylphosphine moiety reveal diverse activation and deactivation pathways. In the context of diphosphinoboranes derived from this compound, activation of small molecules like dihydrogen is proposed to occur via the formation of Lewis acid–base adducts between the boron center and the H-H bond, with reactivity tunable by modifying the electronic properties of the phosphorus and boron centers acs.org. For the Zn-catalyzed hydrophosphinylation of nitrones, mechanistic studies suggest the involvement of a dimeric zinc complex as the active catalyst. Nonlinear effects observed during these reactions hint at potential catalyst aggregation, which could influence both activation and deactivation pathways nih.gov. Other studies involving C-P bond formation using this compound oxide as a substrate propose pathways involving single-electron transfer mechanisms in photocatalysis researchgate.netpreprints.org, or cascade reactions promoted by bases like DBU, potentially involving intermediates such as allenylaminodiazonium species researchgate.netmdpi.com.

Elucidation of Active Catalytic Species

The identification of active catalytic species is central to understanding reaction mechanisms. In the enantioselective hydrophosphinylation of nitrones, evidence points towards a dimeric zinc complex, formed from the zinc precursor and the chiral ProPhenol ligand, as the likely active species responsible for mediating the stereoselective addition of the phosphine oxide nih.gov. For the diphosphinoborane systems, the active species are considered to be the P-B-P frameworks themselves, capable of forming Lewis acid-base adducts with substrates acs.org. In photocatalytic reactions employing this compound oxide, the active species likely involve radical intermediates generated through single-electron transfer processes initiated by the photocatalyst, such as Rose Bengal researchgate.netpreprints.org.

Influence of Ligand Design on Reaction Selectivity and Efficiency

The design of the phosphine-based component significantly impacts the selectivity and efficiency of catalytic processes. In the enantioselective hydrophosphinylation of nitrones, the structure of the phosphine oxide plays a critical role. As noted, this compound oxide and di-p-tolylphosphine oxide exhibit superior performance compared to di-o-tolylphosphine oxide, which suffers from steric hindrance, leading to reduced yields and enantioselectivities nih.govrsc.org. The electronic nature of the aryl substituents is also paramount; phosphine oxides with electron-donating groups on the phenyl rings generally enhance both yield and ee, while electron-withdrawing groups tend to decrease enantioselectivity nih.govrsc.org. This highlights how modifications to the aryl substituents on the phosphorus atom (as in the tolyl groups) directly influence the electronic and steric environment around the catalytic center, thereby dictating the reaction's outcome. Similarly, in the context of diphosphinoboranes, tuning the substituents on the phosphorus and boron atoms allows for control over their nucleophilic and electrophilic properties, influencing their reactivity in small molecule activation acs.org.

Compound List

this compound

this compound oxide

Di-p-tolylphosphine oxide

Di-o-tolylphosphine oxide

Diphosphinoboranes

(t-Bu₂P)₂BPh (1')

(Cy₂P)₂BNiPr₂ (2)

(t-Bu₂P–B(Ph)H)₂ (1a)

t-Bu₂PH

Phenyl isocyanate (PhNCO)

Carbon dioxide (CO₂)

Dihydrogen (H₂)

Dimesityl(di-m-tolylphosphino)borane (VIII)

Fluorodimesitylborane

Nitrones (general)

Chiral α-hydroxyamino-phosphine oxides

2-Isocyanobiphenyls

Rose Bengal

2-Isocyanobenzonitrile

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

ortho–propynol benzyl (B1604629) azides

Zn(OTf)₂ (Zinc triflate)

ProPhenol (ligand)

Diethylzinc (Et₂Zn)

Pyridine

Spectroscopic and Analytical Characterization of Di M Tolylphosphine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Di-m-tolylphosphine, providing detailed information about the phosphorus, proton, and carbon environments within the molecule.

Upon oxidation to a pentavalent phosphine (B1218219) oxide (P(V) species), a significant downfield shift in the ³¹P NMR spectrum is observed. For instance, the related di-p-tolylphosphine (B91435) oxide shows a ³¹P chemical shift in the range of +20 to +30 ppm. rsc.orgrsc.org This substantial change in chemical shift provides a clear diagnostic marker for the oxidation state of the phosphorus atom in tolyl-substituted phosphines.

Table 1: Representative ³¹P NMR Chemical Shifts for Diarylphosphines and Their Oxides

| Compound | Oxidation State | Approximate ³¹P Chemical Shift (ppm) |

| Diphenylphosphine (B32561) | P(III) | -41.0 |

| Di-p-tolylphosphine Oxide | P(V) | +20 to +30 |

Note: Data for analogous compounds are provided for comparative purposes.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the methyl protons of the tolyl groups. The aromatic protons would appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm, with their specific shifts and coupling patterns influenced by their positions on the tolyl rings and their coupling to the phosphorus nucleus. The methyl protons would give rise to a singlet or a doublet (due to coupling with phosphorus) in the upfield region, generally around 2.3 ppm.

The ¹³C NMR spectrum provides further structural confirmation, with characteristic signals for the aromatic carbons and the methyl carbons. The aromatic carbons would resonate in the region of 125-140 ppm, with the carbon atom directly bonded to the phosphorus (C-P) exhibiting a characteristic coupling constant (J-C). The methyl carbons would appear at a higher field, typically around 21 ppm. umich.edu

Table 2: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Methyl (CH₃) | ~2.3 | Singlet or Doublet | |

| ¹³C | Aromatic (Ar-C) | 125 - 140 | Multiple signals |

| Methyl (CH₃) | ~21 | Singlet |

Note: These are expected values based on analogous compounds and general principles of NMR spectroscopy.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental formula. escholarship.org For this compound (C₁₄H₁₅P), the expected exact mass can be calculated with high precision. HRMS analysis of the compound would yield a measured m/z value that closely matches this theoretical exact mass, confirming the molecular formula and ruling out other possibilities with the same nominal mass. This technique is essential for the definitive identification of newly synthesized batches of the compound. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include C-H stretching vibrations of the aromatic rings and methyl groups (typically in the 3100-2850 cm⁻¹ region), C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹), and various fingerprint vibrations in the lower wavenumber region that are characteristic of the substituted benzene (B151609) rings. uni-salzburg.at

Raman spectroscopy provides complementary information to IR spectroscopy. thermofisher.com For this compound, the Raman spectrum would also exhibit characteristic bands for the aromatic ring and methyl group vibrations. Aromatic ring stretching vibrations often give rise to strong Raman signals. The P-C stretching vibrations, while potentially weak in the IR spectrum, may be more prominent in the Raman spectrum.

Other Analytical Methods Relevant to Purity and Composition

Beyond spectroscopic methods, other analytical techniques are crucial for assessing the purity and composition of this compound samples.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. epa.gov A GC method can be developed to determine the purity of this compound by separating it from any starting materials, byproducts, or degradation products. nih.gov The use of a phosphorus-specific detector, such as a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), would enhance the selectivity and sensitivity of the analysis for phosphorus-containing compounds. cdc.gov

Elemental analysis is a fundamental technique that provides the percentage composition of elements (carbon, hydrogen, and phosphorus) in a sample. The experimentally determined percentages can be compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₅P) to confirm the elemental composition and assess the purity of the compound.

Theoretical and Computational Investigations of Di M Tolylphosphine

Quantum Mechanical Studies (e.g., DFT Calculations)

Conformational Analysis and Steric Profiles

No dedicated studies on the conformational landscape or calculated steric parameters (e.g., cone angle, percent buried volume) for Di-m-tolylphosphine were found. Such studies would be valuable in understanding how the spatial arrangement of the tolyl groups influences its coordination to metal centers.

Electronic Properties and Donor Characteristics

Specific calculations of electronic properties, such as the Tolman Electronic Parameter (TEP) or analyses of frontier molecular orbitals for this compound, are not available. These properties are critical for quantifying the ligand's electron-donating ability.

Reactivity and Reaction Mechanism Predictions

There is a lack of published research detailing DFT-predicted reaction pathways or transition states involving this compound as a key ligand.

Molecular Dynamics Simulations

Ligand Lability and Dynamics in Coordination Complexes

No molecular dynamics simulations investigating the exchange rates, binding energies, or dynamic behavior of this compound in coordination complexes have been reported.

Solvation Effects on Molecular Structure and Reactivity

Computational studies on how different solvent environments impact the structure, conformation, and reactivity of this compound are currently absent from the scientific literature.

Advanced Applications and Material Science Relevance

Potential in Polymerization Catalysis

Currently, there is a lack of specific research data detailing the application of Di-m-tolylphosphine as a primary ligand in polymerization catalysis. While phosphine (B1218219) ligands are integral to many transition-metal catalysts used in polymerization, the literature does not provide specific examples or mechanistic studies involving this compound for this purpose. The electronic and steric properties of a phosphine ligand are critical in determining the outcome of a polymerization reaction, including catalytic activity, polymer molecular weight, and stereoselectivity. Without dedicated studies, the potential of this compound in this field remains speculative.

Integration into Functional Materials

Recent studies have utilized this compound oxide, the oxidized derivative of this compound, in the synthesis of complex organic molecules. For example, it has been employed in the photocatalytic synthesis of 6-phosphorylated phenanthridines, which are significant N-heterocycles found in many bioactive molecules and functional materials. mdpi.comresearchgate.net Another study demonstrated the use of this compound oxide in an enantioselective Zn-catalyzed hydrophosphinylation of nitrones to produce chiral α-hydroxyamino-phosphine oxides with good yields and high enantioselectivity. rsc.org

Table 1: Synthetic Applications of this compound Derivatives

| Derivative | Application | Research Finding |

|---|---|---|

| This compound oxide | Photocatalytic synthesis | Synthesis of 6-phosphorylated phenanthridines, important motifs in functional materials. mdpi.comresearchgate.net |

| This compound oxide | Asymmetric catalysis | Reactant in the enantioselective synthesis of chiral α-hydroxyamino-phosphine oxides. rsc.org |

This table is interactive. Click on the headers to sort.

Role in the Development of Metal Phosphide (B1233454) Nanostructures

The synthesis of metal phosphide nanostructures often involves the use of organophosphorus precursors. However, the scientific literature does not specifically identify this compound as a precursor for the development of these nanostructures. Research in this area tends to focus on other phosphine sources, such as triarylphosphines or trialkylphosphines. The choice of the phosphorus precursor can significantly influence the size, shape, and crystal phase of the resulting metal phosphide nanocrystals, which in turn dictates their physical and chemical properties. Without specific studies, the role and potential advantages or disadvantages of using this compound for this application are unknown.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of di-m-tolylphosphine and its derivatives is an area ripe for innovation. While traditional methods for creating diarylphosphines are applicable, the development of more efficient, sustainable, and versatile synthetic routes is a key research focus.

Current challenges in the synthesis of this compound often revolve around issues of yield, purity, and the environmental impact of the reagents and solvents used. Future research is likely to concentrate on the following areas:

Catalyst-Free and Solvent-Free Synthesis: Inspired by green chemistry principles, researchers are exploring methods that minimize or eliminate the need for catalysts and hazardous solvents. nih.gov One promising approach is the hydrophosphination of alkynes and alkenes under solvent- and catalyst-free conditions, which offers a more environmentally benign route to phosphine (B1218219) compounds. nih.gov

Direct C-H Functionalization: A more advanced and atom-economical approach would involve the direct C-P bond formation through C-H activation of m-xylene. This would bypass the need for pre-functionalized aryl halides, streamlining the synthesis and reducing waste. Research in this area is focused on designing catalysts that can selectively activate the C-H bonds of arenes for phosphination.

| Synthetic Approach | Advantages | Research Goal |

| Catalyst- and Solvent-Free Hydrophosphination | Reduced environmental impact, simplified purification | Optimization of reaction conditions for this compound synthesis |

| Improved Phosphine Oxide Reduction | Higher yields, increased safety | Discovery of new, efficient, and selective reducing agents |

| Direct C-H Functionalization | High atom economy, reduced waste | Development of catalysts for selective C-P bond formation |

Exploration of New Catalytic Transformations

This compound's utility as a ligand in catalysis is an area with significant potential for growth. The electronic and steric properties of a phosphine ligand are critical to the efficacy of a metal catalyst, influencing its activity, selectivity, and stability. cfmot.degessnergroup.com The meta-methyl groups in this compound provide a unique steric and electronic environment that could be advantageous in a variety of catalytic reactions.

Future research in this domain will likely focus on:

Palladium-Catalyzed Cross-Coupling Reactions: While phosphine ligands are extensively used in reactions like Suzuki-Miyaura and Heck couplings, the specific performance of this compound in a broader range of these transformations remains to be systematically investigated. cfmot.de Future work could involve screening this compound in new and challenging cross-coupling reactions, such as those involving unactivated substrates or complex molecular architectures.

Iron-Catalyzed Reductions: The use of earth-abundant and inexpensive metals like iron in catalysis is a key goal of sustainable chemistry. rsc.org Iron complexes with phosphine ligands have shown promise in reduction reactions. rsc.org Investigating the performance of this compound in iron-catalyzed hydrogenations, transfer hydrogenations, and hydrosilylations could lead to the development of more economical and environmentally friendly catalytic systems. rsc.org

Gold-Catalyzed Reactions: Electron-rich phosphines are known to be effective ligands in gold catalysis. gessnergroup.com The electronic properties of this compound make it a candidate for enhancing the reactivity of gold catalysts in reactions such as hydroaminations and cyclizations. gessnergroup.com

Design of Chiral this compound Ligands for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphine ligands are instrumental in asymmetric catalysis, where they create a chiral environment around a metal center, enabling the selective formation of one enantiomer over the other. The development of chiral ligands based on the this compound scaffold is a significant and challenging area for future research.

The primary challenge lies in introducing chirality into the this compound structure. One of the most promising approaches is the creation of P-chiral phosphines, where the phosphorus atom itself is a stereocenter.

Key research directions include:

Synthesis via Phosphine-Boranes: A well-established method for the synthesis of P-chiral phosphine ligands involves the use of phosphine-borane intermediates. jst.go.jpnih.govnih.gov This methodology allows for the stereospecific manipulation of the phosphorus center. Future work would involve adapting these methods to this compound, starting with the synthesis of a this compound-borane complex and proceeding through stereoselective functionalization. jst.go.jpnih.govnih.gov

Asymmetric Deprotonation-Alkylation: Another strategy involves the enantioselective deprotonation of a prochiral phosphine precursor, followed by quenching with an electrophile. This approach requires the use of a chiral base to achieve stereocontrol.

Application in Asymmetric Catalysis: Once chiral this compound ligands are synthesized, their efficacy in a range of asymmetric catalytic reactions, such as hydrogenation and carbon-carbon bond-forming reactions, will need to be thoroughly evaluated. jst.go.jpnih.govnih.gov

| Method for Chiral Ligand Synthesis | Description | Potential Application |

| Phosphine-Borane Intermediates | Stereospecific synthesis and functionalization of phosphine-boranes to create P-chiral centers. jst.go.jpnih.govnih.gov | Asymmetric hydrogenation, allylic alkylation. |

| Asymmetric Deprotonation-Alkylation | Enantioselective removal of a proton followed by reaction with an electrophile to create a stereocenter. | Synthesis of a wide range of chiral phosphine ligands. |

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides powerful tools for understanding the relationship between the structure of a ligand and its properties, which in turn dictate its performance in catalysis. Advanced computational modeling can accelerate the design and development of new ligands and catalysts by providing insights that are difficult to obtain through experimentation alone.

For this compound, computational studies can elucidate:

Steric and Electronic Parameters: The Tolman cone angle and the electronic parameter (ν) are key descriptors of a phosphine ligand's properties. Computational methods, such as Density Functional Theory (DFT), can be used to calculate these parameters for this compound, allowing for a quantitative comparison with other phosphine ligands. mdpi.comresearchgate.net This information is crucial for predicting its behavior in catalytic reactions.

Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of catalytic reactions involving this compound. By mapping out the energy profiles of reaction intermediates and transition states, researchers can gain a deeper understanding of how the ligand influences the catalytic cycle.

Rational Ligand Design: The insights gained from computational studies can guide the rational design of new this compound-based ligands with tailored steric and electronic properties for specific catalytic applications. For instance, modeling can predict how the introduction of different functional groups on the tolyl rings would affect the ligand's performance.

Investigation into Sustainable and Green Chemistry Applications

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding research in catalysis. Phosphine ligands can play a significant role in developing more sustainable chemical transformations.

Future research on the green chemistry applications of this compound will likely focus on:

Catalysis in Aqueous Media: Developing catalytic systems that can operate in water instead of volatile organic solvents is a major goal of green chemistry. nih.govcuni.cz This requires the design of water-soluble phosphine ligands. Future work could involve the synthesis of sulfonated or otherwise modified this compound ligands to impart water solubility, enabling their use in aqueous-phase catalysis. nih.gov

Catalyst Recycling: The ability to recover and reuse a catalyst is crucial for making a process economically and environmentally sustainable. Research could focus on immobilizing this compound-based catalysts on solid supports or in biphasic systems to facilitate their separation from the reaction products and subsequent reuse.

Atom Economy: this compound can contribute to improving the atom economy of chemical reactions by promoting catalytic transformations that are highly selective and minimize the formation of byproducts. Future studies will likely aim to identify catalytic systems where this compound enables reactions with high atom efficiency.

Q & A

Q. What are the optimal synthetic routes for Di-m-tolylphosphine, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution between m-tolyl Grignard reagents and phosphorus trichloride. Key considerations include maintaining an inert atmosphere (argon or nitrogen) to prevent oxidation and using anhydrous solvents. Purification involves fractional distillation under reduced pressure and recrystallization. Validate purity using P NMR spectroscopy (chemical shifts ~-20 ppm for tertiary phosphines) and elemental analysis. Cross-referencing with NIST spectral databases ensures accuracy .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- P NMR : Detects phosphorus environments and confirms ligand coordination states.

- IR spectroscopy : Identifies P–C stretching vibrations (~1,100 cm).

- Mass spectrometry (EI-MS) : Verifies molecular ion peaks (e.g., [M] at m/z 276 for CHP). Compare results with NIST Chemistry WebBook data to resolve ambiguities .

Q. How should researchers safely handle and store this compound?

Store under inert gas in amber glass vials at ≤4°C to minimize oxidation. Use gloveboxes for air-sensitive manipulations. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. Consult SDS guidelines for spill management and disposal (e.g., neutralization with dilute HO) .

Advanced Research Questions

Q. How does the steric profile of this compound impact catalytic activity in palladium-mediated cross-coupling reactions?

The meta-tolyl groups impose a cone angle of ~160°, which affects metal-ligand coordination geometry. Compare turnover frequencies (TOF) with bulkier ligands (e.g., P(o-tolyl)) using kinetic studies. Pair X-ray crystallography (e.g., WinGX suite ) with DFT calculations (B3LYP/6-31G*) to model steric effects on transition states. Contradictions in activity data may arise from solvent polarity or trace oxygen .

Q. How can discrepancies in thermodynamic data (e.g., ΔrH°) for this compound complexes be resolved?

Discrepancies often stem from calibration errors or impurities. Standardize measurements using NIST reference materials (e.g., SRM 39g) and replicate experiments under controlled conditions. For example, calorimetric ΔrH° values should align within ±2 kJ/mol across labs. Cross-validate with computational thermodynamics (Gaussian 16) .

Q. What strategies mitigate ligand degradation during catalytic cycles involving this compound?

Monitor degradation via in situ P NMR. Add radical scavengers (e.g., TEMPO) to inhibit oxidation. Optimize reaction temperatures (<80°C) and use co-ligands (e.g., CO) to stabilize metal centers. Publish full experimental details (solvent batches, glovebox O levels) to enhance reproducibility .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Follow Beilstein Journal guidelines: report yields, purity metrics (NMR integration, melting points), and equipment specifications (e.g., Schlenk line pressure). Include raw spectral data in supplementary materials with hyperlinks to repositories like Zenodo .

Q. What statistical methods are appropriate for analyzing catalytic performance data?

Use ANOVA to compare TOF values across ligand variants. Apply error propagation formulas to uncertainty in kinetic measurements. Address outliers via Grubbs’ test and report confidence intervals (95%) .

Ethical and Literature Considerations

Q. How can researchers avoid bias when citing prior work on this compound?

Conduct systematic literature reviews using tools like SciFinder, prioritizing peer-reviewed journals. Acknowledge contradictory findings (e.g., conflicting catalytic efficiencies) and propose hypotheses for resolution. Adhere to FINER criteria (Feasible, Novel, Ethical) when framing new studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.